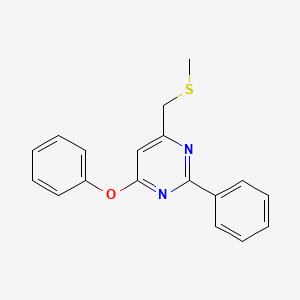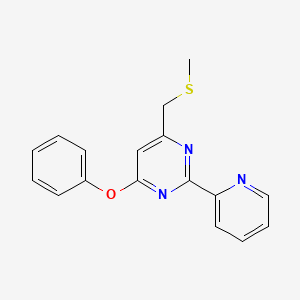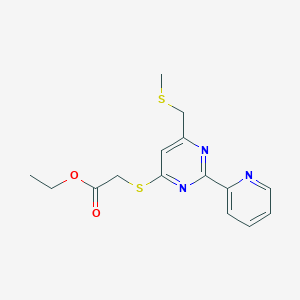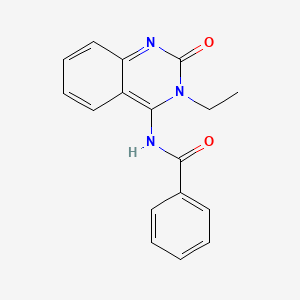![molecular formula C17H12Cl3N B3140473 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine CAS No. 477887-96-0](/img/structure/B3140473.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
概要
説明
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine is a synthetic organic compound characterized by its intricate chemical structure and potential versatility in various fields of research and application. This compound is comprised of two distinct aromatic systems linked by a methylene bridge, and features multiple chlorination, enhancing its chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine, various routes can be employed:
Condensation Reaction: : This is commonly achieved through the condensation of 1-chloro-3,4-dihydro-2-naphthalenyl ketone with 2,4-dichloroaniline. Typically, this reaction requires a dehydrating agent and proceeds in an organic solvent under controlled temperatures.
Schiff Base Formation: : Another route involves the Schiff base formation from 1-chloro-3,4-dihydro-2-naphthalenylmethane and 2,4-dichlorobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
While laboratory synthesis provides the foundational methods, industrial production scales up these reactions using continuous flow processes to ensure consistency, yield optimization, and reduced reaction times. Key steps include:
Precise temperature control
High-efficiency mixing
Utilization of catalytic agents to streamline the reaction.
化学反応の分析
Types of Reactions
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine undergoes various reactions including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: : Reduction reactions can be employed to modify the aromatic rings, potentially saturating the naphthalene moiety.
Substitution: : Chlorine atoms present in the compound can be substituted with other groups through nucleophilic substitution reactions, expanding its chemical diversity.
Common Reagents and Conditions
Typical reagents include strong oxidizers like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often utilize bases like sodium hydroxide or strong acids depending on the desired substituent.
Major Products
The major products from these reactions vary based on the reagents and conditions used, but commonly result in either more functionalized derivatives or modified aromatic systems with enhanced reactivity or stability.
科学的研究の応用
Chemistry
In chemistry, N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine serves as a versatile intermediate for the synthesis of more complex organic compounds.
Biology
In biological research, this compound is investigated for its potential interactions with various biomolecules, serving as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.
Medicine
In the medical field, preliminary studies suggest that this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity, though extensive research is required.
Industry
Industrially, it could serve as a starting material for the production of polymers, dyes, and agrochemicals, given its reactive functional groups and stability.
作用機序
Molecular Targets and Pathways
The mechanism by which N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms allows for the formation of strong interactions with target biomolecules, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2-chlorophenyl)amine
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(4-chlorophenyl)amine
Uniqueness
What sets N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine apart is its dual-chlorinated aromatic rings, which confer unique reactivity profiles and potential biological activity, making it a compound of significant interest across multiple scientific disciplines.
特性
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N/c18-13-7-8-16(15(19)9-13)21-10-12-6-5-11-3-1-2-4-14(11)17(12)20/h1-4,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUXWTUECFDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)

![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![[2-(4-Iodophenoxy)phenyl]methanol](/img/structure/B3140438.png)
![2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone](/img/structure/B3140447.png)
![N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140453.png)
![8-methyl-N-[4-(trifluoromethoxy)phenyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140457.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)

![Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140469.png)
![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)
![Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3140474.png)
